molecular formula C10H12ClN3 B8367534 6-Butyl-2-chloroimidazo[1,2-b]pyridazine

6-Butyl-2-chloroimidazo[1,2-b]pyridazine

Cat. No. B8367534
M. Wt: 209.67 g/mol
InChI Key: FAAFVYCAZVIUCO-UHFFFAOYSA-N
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Patent
US07307165B2

Procedure details

Zinc chloride (2.04 g, 15.0 mmol) was dried at 180° C. for 2 hours under vacuum and then cooled to room temperature, and anhydrous tetrahydrofuran (20.0 mL) was added thereto. n-Butyl lithium (1.6 M, 9.0 mL, 14.4 mmol) was added dropwise thereto over about 30 minutes under ice-cooling and stirred for 30 minutes under ice-cooling, to prepare a solution of n-butylzinc chloride in tetrahydrofuran. Separately, a suspension of 2,6-dichloroimidazo[1,2-b]pyridazine (1.88 g, 10.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) dichloride (0.16 g, 0.30 mmol) in anhydrous tetrahydrofuran (20.0 mL) was prepared under a nitrogen atmosphere, and the previously prepared solution of n-butylzinc chloride in tetrahydrofuran was added dropwise thereto over 30 minutes with maintaining at 3 to 6° C. The mixture was stirred for 15 minutes under ice-cooling and for 3 hours at room temperature, poured into a saturated saline and adjusted to pH 2 with dilute hydrochloric acid. The reaction solution was extracted twice with ethyl acetate, and the extracts were combined, dehydrated over anhydrous magnesium sulfate and concentrated under reduced pressure. The residues were purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to give the title compound as pale yellow crystals. The yield was 2.03 g (96.8%).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
n-butylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.88 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.16 g
Type
catalyst
Reaction Step Four
Name
n-butylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.04 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[Cl-].C([Zn+])CCC.[Cl:12][C:13]1[N:14]=[C:15]2[CH:20]=[CH:19][C:18](Cl)=[N:17][N:16]2[CH:22]=1.Cl>O1CCCC1.[Cl-].[Zn+2].[Cl-].Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([C:18]1[CH:19]=[CH:20][C:15]2[N:16]([CH:22]=[C:13]([Cl:12])[N:14]=2)[N:17]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,6.7.8,^1:34,50|

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
n-butylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCC)[Zn+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
1.88 g
Type
reactant
Smiles
ClC=1N=C2N(N=C(C=C2)Cl)C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.16 g
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Five
Name
n-butylzinc chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCC)[Zn+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
2.04 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
over about 30 minutes under ice-cooling
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
was prepared under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
over 30 minutes with maintaining at 3 to 6° C
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 minutes under ice-
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling and for 3 hours at room temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into a saturated saline
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted twice with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residues were purified by silica gel column chromatography (ethyl acetate:hexane=1:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)C=1C=CC=2N(N1)C=C(N2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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